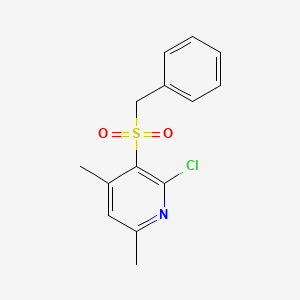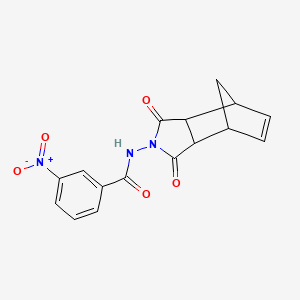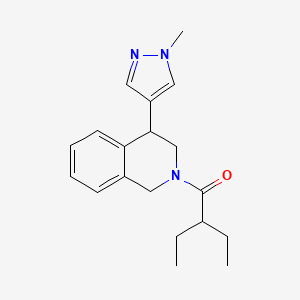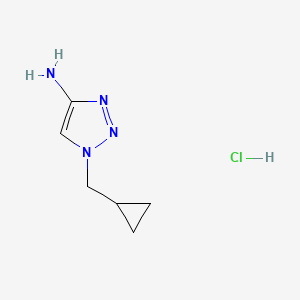
4-Bromo-2-morpholin-4-yl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-morpholin-4-yl-1,3-benzothiazole” is a chemical compound . It belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the Sonogashira cross-coupling reaction between 4-bromo-2, 1,3-benzothiadiazole, and the respective para-substituted phenylethynyl derivatives could synthesize the BTDs .Molecular Structure Analysis
The molecular formula of “this compound” is C11H11BrN2OS . The SMILES string representation is Brc1cccc2nsnc12 . The molecular weight is 299.19 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 299.19 . It is a solid compound .Applications De Recherche Scientifique
Antimycobacterial Activity
4-Bromo-2-morpholin-4-yl-1,3-benzothiazole and its derivatives exhibit promising antimicrobial activities, including against mycobacteria. In a study by Sathe et al. (2011), the synthesis of fluorinated benzothiazolo imidazole compounds, including derivatives of 2-amino benzothiazole treated with morpholino among other substituents, showed significant antimicrobial activity. These compounds were obtained through a process involving the treatment with DMF to achieve various derivatives, some of which demonstrated notable anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Structural and Spectral Analysis
The structural and spectral characteristics of this compound derivatives have been extensively studied. Franklin et al. (2011) focused on the crystal structure of a Mannich base derivative, highlighting its molecular structure stabilized by weak hydrogen bonds and π interactions. This detailed analysis contributes to the understanding of the chemical and physical properties of benzothiazole derivatives, paving the way for their potential application in various fields (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).
Synthetic Utility for Antitubercular Activity
Taj, Raikar, and Kamble (2014) explored the synthetic utility of sydnones to couple pharmacologically important heterocycles for antitubercular activity. The study utilized 4-bromo-3-arylsydnones reacted with benzotriazole/benzothiazolin-2-thione/morpholine to create compounds that exhibited good inhibition against Mycobacterium tuberculosis, showcasing the potential of such derivatives in antitubercular drugs (Taj, Raikar, & Kamble, 2014).
Environmental Detection and Analysis
Kumata, Takada, and Ogura (1996) described an analytical method for the detection of 2-(4-Morpholinyl)benzothiazole in environmental samples. This method, involving gas chromatography with a flame photometric detector, allows for the sensitive and selective detection of benzothiazole derivatives in street dusts and river sediments, indicating its utility in environmental monitoring and assessment (Kumata, Takada, & Ogura, 1996).
Mécanisme D'action
Target of Action
tuberculosis , suggesting that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may also target similar biological pathways or enzymes.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . It is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it is possible that this compound may affect similar pathways, leading to downstream effects that inhibit the growth or survival of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it is likely that this compound may lead to similar effects, such as inhibition of M. tuberculosis growth or survival.
Propriétés
IUPAC Name |
4-(4-bromo-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYBUVBUZPKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2602617.png)
![(4-((1H-imidazol-2-yl)methyl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2602619.png)
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2602620.png)
![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)
![(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B2602628.png)



![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)